Introduction: The Quinoxalinone Core in Modern Chemistry
Introduction: The Quinoxalinone Core in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 6,7-Dimethylquinoxalin-2(1H)-one
The quinoxalinone scaffold is a privileged heterocyclic system that forms the structural core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] These bicyclic aromatic compounds, featuring a benzene ring fused to a pyrazinone ring, exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.[3][4][5][6] Their utility also extends to materials science, where their unique photophysical properties are harnessed for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[7]
This guide focuses specifically on 6,7-Dimethylquinoxalin-2(1H)-one , a key derivative whose chemical characteristics make it a valuable intermediate and a subject of study in its own right. We will provide a comprehensive overview of its synthesis, physicochemical properties, spectral signature, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis: Building the Quinoxalinone Framework
The most direct and widely employed method for synthesizing the quinoxalin-2(1H)-one core is the condensation reaction between an appropriately substituted o-phenylenediamine and an α-keto acid or its ester. For the target molecule, 6,7-Dimethylquinoxalin-2(1H)-one, this involves the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with a glyoxylic acid derivative.
The causality behind this experimental design is rooted in fundamental organic chemistry principles. The o-phenylenediamine provides two adjacent nucleophilic amine groups. The α-keto acid provides two electrophilic carbonyl centers (the ketone and the carboxylic acid). The reaction proceeds via an initial nucleophilic attack of one amine onto the keto-carbonyl, forming a hemiaminal which dehydrates to an imine. Subsequent intramolecular cyclization occurs as the second amine attacks the carboxylic acid (or ester) carbonyl, followed by dehydration to form the stable, six-membered pyrazinone ring.
Experimental Protocol: Synthesis from 4,5-Dimethyl-1,2-phenylenediamine
This protocol describes a representative procedure for the synthesis of 6,7-Dimethylquinoxalin-2(1H)-one.
Step 1: Reactant Preparation
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In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
Step 2: Addition of Keto-Acid
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To this solution, add ethyl glyoxalate or an aqueous solution of glyoxylic acid (1.1 equivalents). The slight excess ensures the complete consumption of the diamine starting material.
Step 3: Reaction Condition
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Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for both the initial condensation and the subsequent dehydration and cyclization steps.
Step 4: Isolation and Purification
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Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 6,7-Dimethylquinoxalin-2(1H)-one as a pure solid.
Workflow Visualization
Caption: Synthetic route for 6,7-Dimethylquinoxalin-2(1H)-one.
Physicochemical Properties
The fundamental physical and chemical properties of 6,7-Dimethylquinoxalin-2(1H)-one are summarized below. This data is essential for its handling, purification, and use in subsequent reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O | [8][9] |
| Molecular Weight | 174.20 g/mol | [7][8] |
| CAS Number | 28082-82-8 | [8][9] |
| Appearance | Solid powder | |
| IUPAC Name | 6,7-dimethyl-1H-quinoxalin-2-one | [8] |
| Synonyms | 2-Hydroxy-6,7-dimethylquinoxaline | [8][9] |
| Storage | 2-8°C, sealed, dry | [7] |
Spectral Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectral data for 6,7-Dimethylquinoxalin-2(1H)-one.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.
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NH Proton: A broad singlet is expected in the downfield region (δ 11.5-12.5 ppm), characteristic of a lactam N-H proton. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
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Aromatic Protons (H-5, H-8): Two singlets are anticipated in the aromatic region (δ 7.0-7.8 ppm). These protons appear as singlets because they have no adjacent proton neighbors for coupling.
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Vinyl Proton (H-3): A singlet for the proton at the C3 position is expected around δ 8.0-8.5 ppm.
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Methyl Protons (C6-CH₃, C7-CH₃): Two distinct singlets, each integrating to 3H, will appear in the upfield region (δ 2.2-2.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the chemical environment of each carbon atom.
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Carbonyl Carbon (C=O): The lactam carbonyl carbon will produce a signal in the highly deshielded region of the spectrum, typically around δ 155-165 ppm.
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Aromatic and Vinyl Carbons: Multiple signals will be present in the δ 115-150 ppm range, corresponding to the eight carbons of the bicyclic ring system.
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Methyl Carbons: The two methyl carbons will give rise to signals in the aliphatic region, typically around δ 19-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[10]
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N-H Stretch: A broad absorption band between 3200-3400 cm⁻¹ indicates the presence of the N-H group involved in hydrogen bonding.
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C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is the characteristic signal for the amide (lactam) carbonyl group.[11]
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C=N/C=C Stretches: Absorptions in the 1500-1620 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic system.
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C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The electron ionization (EI-MS) spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (174.2).
Reactivity and Chemical Behavior
The chemical reactivity of 6,7-Dimethylquinoxalin-2(1H)-one is dictated by the interplay of its functional groups and the aromatic system.
Lactam-Lactim Tautomerism
6,7-Dimethylquinoxalin-2(1H)-one exists in a tautomeric equilibrium with its lactim form, 6,7-dimethylquinoxalin-2-ol. The lactam form is overwhelmingly predominant under normal conditions due to the greater stability of the amide functional group. However, the presence of the lactim tautomer is key to understanding some of its reactivity, particularly O-alkylation under specific conditions.
Caption: Lactam-Lactim tautomerism of the quinoxalinone core.
Reactivity at the N1-Position
The N-H proton is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation reactions. This provides a straightforward method for introducing a wide variety of substituents at the N1 position, a common strategy in drug discovery to modulate solubility and biological activity.[12]
Reactivity at the C3-Position
The C3 position of the quinoxalinone ring is another key site for functionalization. It can be activated for various transformations:
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Halogenation: Reaction with reagents like POCl₃ or PBr₃ can convert the C2-carbonyl into a halide and introduce a halogen at the C3 position, creating a versatile intermediate for cross-coupling reactions.
-
Direct C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of the C3 C-H bond.[1][2] Methods involving photoredox catalysis or transition-metal catalysis allow for the introduction of alkyl, aryl, and other groups without pre-functionalization, offering a more atom-economical approach.[13][14]
Applications in Research and Drug Development
6,7-Dimethylquinoxalin-2(1H)-one serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. The quinoxalinone core is a well-established pharmacophore, and modifications based on this specific scaffold have led to the discovery of potent bioactive agents.
-
Antimicrobial Agents: Novel derivatives synthesized from 6,7-dimethylquinoxalin-2(1H)-one have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[3][4] These compounds have been shown to target essential bacterial enzymes like DNA gyrase, presenting a promising avenue for developing new antibiotics.[3][4]
-
Enzyme Inhibitors: The quinoxalinone structure is a key component in the design of various enzyme inhibitors. For instance, derivatives have been developed as potent inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes.[5][15][16] The dimethyl substitution pattern can influence binding affinity and selectivity within the enzyme's active site.
-
Synthetic Intermediate: Beyond its direct biological applications, it is a valuable intermediate for synthesizing a diverse library of heterocyclic compounds for screening in drug discovery programs.[7]
Conclusion
6,7-Dimethylquinoxalin-2(1H)-one is a heterocyclic compound of significant chemical interest. Its straightforward synthesis, well-defined spectral characteristics, and versatile reactivity at multiple positions make it an important tool for synthetic and medicinal chemists. The proven track record of the quinoxalinone scaffold in biologically active compounds ensures that this particular derivative will continue to be a valuable platform for the design and discovery of novel therapeutics and functional materials.
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